tert-Butyl 2-(p-tolyl)-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 2-(p-tolyl)-1H-indole-1-carboxylate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a tert-butyl ester group, a p-tolyl group, and an indole core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(p-tolyl)-1H-indole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction, where p-tolyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group of the ester, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted p-tolyl indole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(p-tolyl)-1H-indole-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: In biological research, this compound is used to study the biological activities of indole derivatives. It can be used in assays to evaluate its potential as a therapeutic agent.
Medicine: The compound has potential applications in drug discovery and development. Indole derivatives are known for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(p-tolyl)-1H-indole-1-carboxylate involves its interaction with various molecular targets. The indole core can interact with enzymes and receptors, modulating their activity. The p-tolyl group and tert-butyl ester group can influence the compound’s binding affinity and selectivity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Indole-3-carboxylic acid: Similar indole core but lacks the p-tolyl and tert-butyl ester groups.
2-Phenylindole: Similar structure but with a phenyl group instead of a p-tolyl group.
tert-Butyl 2-(phenyl)-1H-indole-1-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness: tert-Butyl 2-(p-tolyl)-1H-indole-1-carboxylate is unique due to the presence of both the p-tolyl group and the tert-butyl ester group. These functional groups enhance its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C20H21NO2 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl 2-(4-methylphenyl)indole-1-carboxylate |
InChI |
InChI=1S/C20H21NO2/c1-14-9-11-15(12-10-14)18-13-16-7-5-6-8-17(16)21(18)19(22)23-20(2,3)4/h5-13H,1-4H3 |
InChI Key |
OSQDJIFOHSIKDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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